2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde
Description
2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, and a hydroxyacetaldehyde moiety. It is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H11NO2/c7-4-6(1-2-6)5(9)3-8/h3,5,9H,1-2,4,7H2 |
InChI Key |
RECKGSHIPOULOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications
Chemical Reactions Analysis
Reduction of the Aldehyde Group
The aldehyde moiety undergoes reduction to form a primary alcohol. Common reagents include:
-
Sodium borohydride (NaBH4) : Selective reduction under mild conditions.
-
Lithium aluminum hydride (LiAlH4) : Used for more demanding reductions in anhydrous environments.
Product : 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyethanol.
This reaction preserves the cyclopropane ring and aminomethyl group while converting the aldehyde to a hydroxyl group.
Imine/Schiff Base Formation
The aldehyde reacts with primary amines (e.g., aniline, benzylamine) to form Schiff bases.
Conditions : Protic solvents (e.g., ethanol) at room temperature or mild heating.
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
Example :
This reaction is critical for synthesizing bioactive imine derivatives.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes catalytic opening under Lewis acid conditions.
Mechanism : Lewis acid coordination weakens the cyclopropane ring, enabling nucleophilic attack at the electrophilic carbon. For example, reaction with aniline produces γ-anilino esters, which can lactamize to pyrrolidin-2-ones .
Nucleophilic Additions to the Aldehyde
The aldehyde participates in Grignard and organometallic reactions:
-
Grignard Reagents (R-Mg-X) : Form secondary alcohols.
-
Cyanide (KCN) : Forms cyanohydrins.
Example :
Steric hindrance from the cyclopropane may slow reaction kinetics compared to linear analogs.
Esterification of the Hydroxyl Group
The secondary hydroxyl group undergoes esterification:
Reagents : Acetic anhydride or acyl chlorides in the presence of acid catalysts.
Product : Acetylated or acylated derivatives, enhancing lipophilicity for biological studies.
Oxidation Pathways
While direct oxidation data is limited, analogous aldehydes typically oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄ in acidic media). Computational studies suggest the cyclopropane ring remains intact during such transformations.
Comparative Reaction Table
| Reaction Type | Key Reagents | Primary Product | Functional Group Modified |
|---|---|---|---|
| Aldehyde reduction | NaBH₄, LiAlH₄ | Primary alcohol | Aldehyde → Alcohol |
| Imine formation | Primary amines | Schiff base | Aldehyde + Amine → Imine |
| Cyclopropane ring-opening | Ni(ClO4)₂, amines | γ-Amino esters | Cyclopropane → Open-chain |
| Esterification | Acetic anhydride | Acetylated derivative | Hydroxyl → Ester |
Mechanistic and Synthetic Implications
-
Steric Effects : The cyclopropane ring imposes steric constraints, influencing reaction rates and regioselectivity.
-
Hydrogen Bonding : The aminomethyl group enhances solubility in polar solvents and facilitates interactions in catalytic cycles.
-
Applications : These reactions enable the synthesis of pharmacologically relevant intermediates, such as pyrrolidin-2-ones and modified amino alcohols.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetone
- 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropionaldehyde
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a hydroxyacetaldehyde moiety allows for a wide range of chemical modifications and interactions with biological targets .
Biological Activity
2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde
- Molecular Formula : CHNO\
Biological Activity Overview
The biological activity of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde can be categorized into several areas:
-
Enzyme Interactions
- Aldehyde Reductase Activity : This compound may interact with various aldo-keto reductases (AKR), which are crucial in the metabolism of aldehydes and ketones. The AKR family enzymes play significant roles in detoxifying aldehydes produced during lipid peroxidation and other metabolic processes .
- Sulfotransferase Activity : Sulfotransferases may also be involved in the metabolism of this compound, facilitating its conjugation and elimination from the body, which could enhance its bioavailability .
- Metabolic Pathways
Case Study 1: Enzyme Activity
In a study examining the activity of various AKR enzymes, it was found that certain isoforms exhibited significant catalytic efficiency when interacting with aldehyde substrates. The study highlighted that AKR1B1 showed the highest activity with phosphatidic acids, suggesting that similar mechanisms might apply to 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde .
Case Study 2: Toxicity and Safety
Research on related compounds indicates that while some aldehydes can exhibit cytotoxic effects, the specific toxicity profile of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde remains under investigation. Understanding its safety profile is essential for potential therapeutic applications.
Table 1: Enzyme Interactions with Aldehyde Compounds
| Enzyme Type | Specific Enzyme | Substrate Interaction | Activity Level |
|---|---|---|---|
| Aldo-Keto Reductase | AKR1B1 | Phosphatidic acids | High |
| Sulfotransferase | SULT2B1 | Various hormones | Moderate |
| UDP-glucuronosyltransferase | UGT1A1 | Xenobiotics | Variable |
Table 2: Metabolic Pathways Involving Glycolaldehyde
| Pathway | Intermediate | Enzymes Involved |
|---|---|---|
| Glycolysis | Acetyl-CoA | Glycolaldehyde dehydrogenase |
| Detoxification | Conjugates | Aldo-keto reductases, sulfotransferases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
